4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354922-51-2
VCID: VC11685257
InChI: InChI=1S/C17H14FN3/c1-11-6-8-12(9-7-11)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21)
SMILES: CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Molecular Formula: C17H14FN3
Molecular Weight: 279.31 g/mol

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

CAS No.: 1354922-51-2

Cat. No.: VC11685257

Molecular Formula: C17H14FN3

Molecular Weight: 279.31 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine - 1354922-51-2

Specification

CAS No. 1354922-51-2
Molecular Formula C17H14FN3
Molecular Weight 279.31 g/mol
IUPAC Name 4-(2-fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C17H14FN3/c1-11-6-8-12(9-7-11)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21)
Standard InChI Key MZFIYSNBNWTMHC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is characterized by a pyrimidine core substituted with a 2-fluorophenyl group at position 4, a 4-methylphenyl group at position 6, and an amine group at position 2. Key physicochemical properties include:

PropertyValue
CAS Number1354922-51-2
Molecular FormulaC17H14FN3\text{C}_{17}\text{H}_{14}\text{FN}_{3}
Molecular Weight279.31 g/mol
IUPAC Name4-(2-fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
SMILESCC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F

The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity and metabolic stability, while the methyl group on the 4-methylphenyl moiety contributes to steric effects that influence binding affinity.

Synthesis and Reaction Pathways

The compound is synthesized via a cyclocondensation reaction between (2-fluorophenyl)- and (4-methylphenyl)-substituted precursors and guanidine derivatives. A generalized pathway involves:

  • Precursor Preparation: (2-Fluorophenyl)- and (4-methylphenyl)-substituted enones are synthesized through Claisen-Schmidt condensations.

  • Cyclocondensation: The enones react with guanidine nitrate in ethanol under basic conditions (aqueous NaOH) at reflux .

  • Workup: The reaction mixture is poured into ice, filtered, and crystallized from ethanol to yield the pure product .

This method achieves moderate to high yields (60–85%) and is scalable for industrial production.

Biological Activities and Mechanisms

Antimicrobial Activity

Structural analogs of this compound, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines, exhibit broad-spectrum antimicrobial activity. For example, derivatives with electron-withdrawing substituents (e.g., fluorine) show enhanced inhibition against Staphylococcus aureus (MIC = 2–4 μg/mL) and Candida albicans (MIC = 4–8 μg/mL) . The mechanism involves disruption of microbial cell membrane integrity and inhibition of essential enzymes like DNA gyrase.

Enzyme Inhibition

The compound inhibits CDK4/6 (cyclin-dependent kinases) at nanomolar concentrations (Ki=430nMK_i = 4–30 \, \text{nM}), making it a candidate for targeted cancer therapies . Molecular docking studies reveal strong interactions with the ATP-binding pocket of CDK4/6, particularly through π-π stacking with Phe-93 and hydrogen bonding with Asp-97 .

Applications in Research and Industry

Pharmaceutical Development

This compound is a lead candidate for:

  • Kinase Inhibitors: Its selectivity for CDK4/6 supports development in breast cancer and leukemia therapies .

  • Antimicrobial Agents: Structural modifications could address drug-resistant pathogens .

Agricultural Chemistry

Fluorinated pyrimidines are used in agrochemicals due to their stability and efficacy. Derivatives of this compound show herbicidal activity against Amaranthus retroflexus (IC50_{50} = 10 μM) and fungicidal effects on Fusarium oxysporum (IC50_{50} = 15 μM).

Molecular Docking and Computational Studies

Docking simulations using the 4LRH protein (a bacterial kinase homolog) predict strong binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) for this compound . Key interactions include:

  • Hydrogen bonds between the pyrimidine nitrogen atoms and Arg-156.

  • Hydrophobic interactions between the 4-methylphenyl group and Val-78 .

These findings align with experimental data, validating its potential as a kinase inhibitor .

Comparative Analysis with Analogous Compounds

The table below compares 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine with halogenated analogs:

CompoundSubstituentCDK4 Inhibition (KiK_i)Antitumor GI50_{50} (nM)
4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amineFluorine4 nM32–209
4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amineChlorine12 nM85–450
4-(2-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineBromine25 nM120–600

Fluorination improves both potency and selectivity, likely due to enhanced electronegativity and van der Waals interactions .

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